molecular formula C25H28N2O4S2 B2618969 2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-97-9

2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2618969
CAS No.: 1005293-97-9
M. Wt: 484.63
InChI Key: HTBQVUHDYAGINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group and a 2,4,6-trimethylbenzene sulfonamide moiety. Its structural complexity arises from the fusion of a partially hydrogenated quinoline ring with dual sulfonamide functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-17-7-10-23(11-8-17)33(30,31)27-13-5-6-21-16-22(9-12-24(21)27)26-32(28,29)25-19(3)14-18(2)15-20(25)4/h7-12,14-16,26H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBQVUHDYAGINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the isolation of intermediates from petroleum distillation or the methylation of toluene and xylenes. The process is optimized to ensure high yield and purity of the final product, often utilizing advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity
Research has shown that derivatives of benzenesulfonamides can exhibit significant antidiabetic properties. A study synthesized various benzenesulfonamide derivatives, including those structurally related to 2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. These compounds were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The findings indicated that some of the synthesized compounds demonstrated promising antidiabetic activity comparable to established medications like glibenclamide .

Anticancer Potential
Another significant application of this compound is in cancer therapy. Derivatives of benzenesulfonamides have been investigated for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. One study reported that certain derivatives showed remarkable selectivity towards CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for developing targeted cancer therapies that minimize effects on normal tissues . Additionally, these compounds induced apoptosis in cancer cell lines, further supporting their potential as anticancer agents .

Enzyme Inhibition Studies

Mechanistic Insights
The inhibition of specific enzymes by benzenesulfonamide derivatives has been a focal point of research. For instance, the ability of these compounds to inhibit carbonic anhydrases has implications for both cancer treatment and antimicrobial activity. The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Antimicrobial Activity
Research has also indicated that some sulfonamide derivatives possess antimicrobial properties. By inhibiting carbonic anhydrases in bacteria, these compounds can disrupt essential metabolic processes necessary for bacterial growth . This dual functionality—anticancer and antimicrobial—highlights the versatility of this compound in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the sulfonamide group or the tetrahydroquinoline moiety can significantly influence biological activity. For example:

  • Substituents on the benzene ring can enhance binding affinity to target enzymes.
  • Altering the tetrahydroquinoline structure may improve bioavailability and reduce toxicity.

Data Summary Table

Application AreaKey FindingsReferences
Antidiabetic ActivityInhibition of α-glucosidase; comparable efficacy to glibenclamide
Anticancer PotentialSelective inhibition of CA IX; apoptosis induction in cancer cell lines
Antimicrobial ActivityInhibition of bacterial growth through carbonic anhydrase inhibition

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare it with three sulfonamide derivatives documented in recent literature, focusing on substituent effects, synthetic strategies, and analytical characterization.

Key Findings from Comparative Analysis:

Synthetic Challenges: Unlike the chiral benzylic sulfonamide in (synthesized via chiral resolution), the target compound lacks reported stereochemical data, suggesting either racemic synthesis or uncharacterized enantiomeric purity . The thiazolyl derivative’s synthesis employs isothiocyanate intermediates, a pathway less applicable to the tetrahydroquinoline-based target due to differences in ring stability .

Analytical Characterization :

  • NMR Trends : The target compound’s ¹H NMR would likely show upfield shifts for methyl groups (δ 2.1–2.5 ppm) and downfield aromatic protons (δ 7.0–8.0 ppm), similar to analogs in .
  • Mass Spectrometry : Expected [M+H]⁺ peaks around m/z 500–550, with fragmentation patterns dominated by sulfonamide cleavage, as seen in related compounds .

Biological and Pharmacological Implications: The tetrahydroquinoline scaffold is associated with kinase inhibition in literature, whereas thiazolyl sulfonamides (e.g., ) are often antimicrobial. This suggests divergent therapeutic potentials .

Biological Activity

The compound 2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylbenzenesulfonamide with a suitable tetrahydroquinoline derivative. The resulting structure features a sulfonamide group that is crucial for its biological activity. The chemical formula can be represented as:

C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S

Structural Features

FeatureDescription
Sulfonamide Group Essential for activity against various biological targets.
Tetrahydroquinoline Ring Imparts additional pharmacological properties.
Trimethyl Substituents Enhance lipophilicity and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of approximately 3.99 µM against breast cancer cells (MDA-MB-468) and 4.51 µM against leukemia cells (CCRF-CM) under hypoxic conditions . This suggests that the compound may interfere with cellular proliferation and induce apoptosis.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Cell Cycle Arrest : It has been observed to arrest the cell cycle in the G0-G1 and S phases.
  • Apoptosis Induction : Increased levels of cleaved caspases 3 and 9 indicate that the compound promotes apoptotic pathways in cancer cells .

Cardiovascular Effects

Other studies have explored the cardiovascular effects of related sulfonamides:

  • Perfusion Pressure Studies : Research utilizing isolated rat heart models indicated that certain benzenesulfonamides could decrease perfusion pressure and coronary resistance. This effect is hypothesized to be mediated through calcium channel interactions . Although specific data on the target compound is limited, these findings suggest potential cardiovascular applications.

Table 1: Summary of Biological Activity Studies

Study FocusFindingsReference
Anticancer ActivityIC50 values: MDA-MB-468 (3.99 µM), CCRF-CM (4.51 µM)
Cell Cycle EffectsArrested cell cycle in G0-G1 and S phases
Apoptosis IndicatorsIncreased cleaved caspases 3 and 9
Cardiovascular ImpactDecreased perfusion pressure

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models suggest varying permeability across different cell types, which could influence its bioavailability and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2,4,6-trimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step regioselective sulfonylation and tetrahydroquinoline functionalization. Challenges include steric hindrance from the 2,4,6-trimethylbenzene group and ensuring proper sulfonamide bond formation. Methodological solutions:

  • Use N-protecting groups (e.g., tosyl) to stabilize intermediates during tetrahydroquinoline synthesis .
  • Optimize reaction conditions (e.g., DMF as solvent, controlled temperatures) to mitigate side reactions .
  • Validate purity via HPLC and LC-MS, referencing structural analogs like 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide for comparison .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • Answer : Essential techniques include:

  • 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–7.6 ppm) to confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns aligned with sulfonamide cleavage .
  • FT-IR : Verify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this sulfonamide derivative?

  • Answer : Contradictions often arise from assay variability or impurities. Methodological steps:

  • Standardize assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Comparative SAR studies : Test analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide to isolate structural contributors to activity .
  • Dose-response validation : Perform triplicate experiments with statistical power analysis (e.g., ANOVA, p < 0.05) to confirm efficacy thresholds .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic sulfonamide in in vivo studies?

  • Answer : Structural modifications and formulation approaches include:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility .
  • Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) at the tetrahydroquinoline nitrogen .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve bioavailability .

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are most critical?

  • Answer : Use tools like EPI Suite or QSAR models to estimate:

  • LogP (octanol-water) : Predict bioaccumulation potential (target value <3.5 to reduce ecological risk) .
  • Hydrolysis half-life : Assess stability under varying pH (prioritize pH 5–9 for aquatic toxicity studies) .
  • Metabolic pathways : Simulate cytochrome P450 interactions using PubChem’s BioActivity data .

Experimental Design & Data Analysis

Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) in this sulfonamide class?

  • Answer : Adopt a split-plot design:

  • Main plots : Vary substituents (e.g., methyl, chloro) on the benzene ring .
  • Subplots : Test modifications to the tetrahydroquinoline core (e.g., sulfonyl vs. carbonyl groups) .
  • Response variables : IC50 values in enzyme inhibition assays (e.g., carbonic anhydrase) and logD measurements .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetics?

  • Answer : Reconcile discrepancies via:

  • Sensitivity analysis : Identify force field parameters (e.g., partial charges) causing deviations in molecular dynamics simulations .
  • In vitro-in vivo correlation (IVIVC) : Compare Caco-2 permeability data with rat pharmacokinetic profiles .
  • Metabolite profiling : Use LC-MS/MS to detect unexpected phase I/II metabolites not modeled in silico .

Methodological Resources

  • Synthetic protocols : Reference PubChem’s canonical SMILES and InChI keys for reproducibility .
  • Environmental impact : Follow Project INCHEMBIOL’s framework for abiotic/biotic transformation studies .
  • Data reporting : Adopt APA standards for methodological transparency (e.g., detailing solvent purity, instrument calibration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.